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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two

prominent tachykinin peptides, physalaemin and eledoisin. The information presented herein

is supported by experimental data to aid in the understanding and selection of these

compounds for research and drug development purposes.

Introduction to Physalaemin and Eledoisin
Physalaemin and eledoisin are naturally occurring tachykinin peptides, a family of

neuropeptides that share a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH₂. While

physalaemin was originally isolated from the skin of the South American frog Physalaemus

fuscumaculatus, eledoisin was first extracted from the salivary glands of the octopus Eledone

moschata. Both peptides exhibit a range of biological activities through their interaction with

tachykinin receptors, also known as neurokinin (NK) receptors, which are G-protein coupled

receptors (GPCRs). There are three main subtypes of tachykinin receptors in mammals: NK1,

NK2, and NK3.

Comparative Pharmacology: Receptor Binding and
Functional Potency
Physalaemin and eledoisin display distinct pharmacological profiles, primarily characterized by

their differential affinities and potencies at the three tachykinin receptor subtypes.
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Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of

physalaemin and eledoisin for human tachykinin receptors. This data has been compiled from

various studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Physalaemin and Eledoisin at Human Tachykinin

Receptors

Peptide
NK1 Receptor (Ki,
nM)

NK2 Receptor (Ki,
nM)

NK3 Receptor (Ki,
nM)

Physalaemin ~1-5 >1000 >1000

Eledoisin ~100-500 ~50-200 ~1-10

Note: Ki values are approximate and can vary depending on the experimental conditions and

cell types used.

Table 2: Functional Potencies (EC50, nM) of Physalaemin and Eledoisin at Human Tachykinin

Receptors

Peptide
NK1 Receptor
(EC50, nM)

NK2 Receptor
(EC50, nM)

NK3 Receptor
(EC50, nM)

Physalaemin ~0.1-1 >1000 >1000

Eledoisin ~50-200 ~20-100 ~0.5-5

Note: EC50 values represent the concentration of the peptide that produces 50% of the

maximal response in functional assays, such as calcium mobilization or inositol phosphate

accumulation.

From the data presented, it is evident that physalaemin is a potent and selective agonist for

the NK1 receptor, with significantly lower affinity and potency for NK2 and NK3 receptors. In

contrast, eledoisin is a potent and selective agonist for the NK3 receptor, with moderate activity

at the NK2 receptor and weak activity at the NK1 receptor.
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Signaling Pathways
Upon binding to their respective receptors, both physalaemin and eledoisin initiate a cascade

of intracellular signaling events. Tachykinin receptors are primarily coupled to Gq/11 proteins.
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Caption: Physalaemin signaling via the NK1 receptor.

Eledoisin-Induced Signaling Pathway (via NK3 Receptor)
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[https://www.benchchem.com/product/b10773353#comparative-pharmacology-of-
physalaemin-and-eledoisin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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